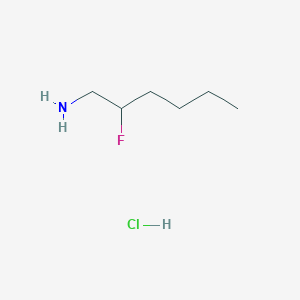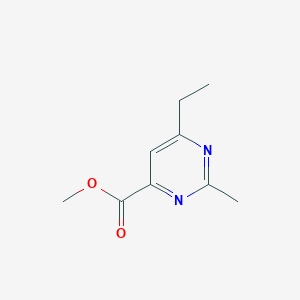
Diricinoleoyl-palmitoyl-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diricinoleoyl-palmitoyl-glycerol (DPG) is a naturally occurring glycerolipid that has been studied for its potential applications in various fields. It is composed of two fatty acid chains, palmitic acid, and ricinoleic acid, which are covalently linked to a glycerol backbone. DPG has been found to possess several interesting biochemical and physiological properties, which make it a promising candidate for further research.
Applications De Recherche Scientifique
Identification and Structural Analysis
- Regiospecific Identification in Castor Oil : The compound (12-Ricinoleoylricinoleoyl)diricinoleoylglycerol (RRRR), a type of tetraacylglycerol, was identified in castor oil. Electrospray ionization mass spectrometry (ESI-MS4) revealed that 95% of the 12-ricinoleoylricinoleoyl chain is located at the sn-2 position of the glycerol backbone of RRRR. This precise location was confirmed through hydrolysis using sn-1,3 specific lipase, highlighting a detailed understanding of the molecular structure of such compounds in castor oil (Lin & Arcinas, 2008).
Biosynthesis and Lipid Analysis
- Biosynthesis of Triacylglycerols Containing Ricinoleate : Research on the biosynthetic pathway of triacylglycerols containing ricinoleate, to which diricinoleoyl-palmitoyl-glycerol is related, revealed insights into how these compounds are formed in nature. This study, using techniques like high-performance liquid chromatography and mass spectrometry, provided a deeper understanding of the biological processes involved in the production of such triacylglycerols in castor beans (Lin et al., 1998).
Monolayer and Bilayer Studies
- Characterization in Mixed Monolayers : Studies on the behavior of oxidatively modified phospholipids in mixed monolayers with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) have implications for understanding diricinoleoyl-palmitoyl-glycerol's interaction in biological membranes. These studies used techniques like Langmuir balance and fluorescence microscopy to observe changes in liquid expanded regions and the orientation of acyl chains (Sabatini et al., 2006).
Nanoparticle Coating and Cellular Uptake
- Gold Nanoparticle Coating : Research on coating gold nanoparticles (GNPs) with phospholipids including 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) provided insights into how diricinoleoyl-palmitoyl-glycerol-like compounds can influence cellular uptake and bio-distribution. This has potential implications in biomedical applications (Hao et al., 2012).
Orientations Futures
: Lin, J.-T., & Chen, G. Q. (2012). Identification of Minor Acylglycerols Less Polar than Triricinolein in Castor Oil by Mass Spectrometry. Journal of the American Oil Chemists’ Society, 89(10), 1773–1784. Link : Regiospecific analysis of diricinoleoylacylglycerols in castor (Ricinus communis L.) oil by electrospray ionization mass spectrometry. Link : Turner, C., & Murphy, C. (2002). Identification and Quantification of the Molecular Species of Acylglycerols in Castor Oil by HPLC Using ELSD. Link
Propriétés
IUPAC Name |
(7R,9Z,28Z,31R)-19-(1,2-dihydroxy-3-oxooctadecyl)-7,19,31-trihydroxyheptatriaconta-9,28-diene-18,20-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O8/c1-4-7-10-13-14-15-16-17-18-19-26-31-38-45-50(58)53(61)54(62)55(63,51(59)46-39-32-27-22-20-24-29-36-43-48(56)41-34-11-8-5-2)52(60)47-40-33-28-23-21-25-30-37-44-49(57)42-35-12-9-6-3/h29-30,36-37,48-49,53-54,56-57,61-63H,4-28,31-35,38-47H2,1-3H3/b36-29-,37-30-/t48-,49-,53?,54?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVIKUSZYVDOTM-FGMUFLJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCC=CCC(CCCCCC)O)(C(=O)CCCCCCCC=CCC(CCCCCC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C(O)C(O)C(O)(C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diricinoleoyl-palmitoyl-glycerol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

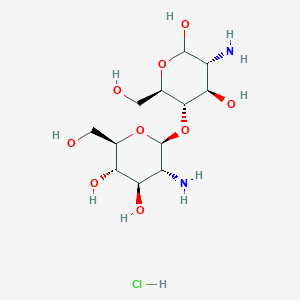

![1-(5-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484443.png)

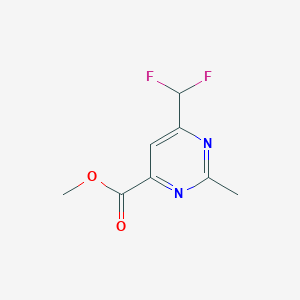

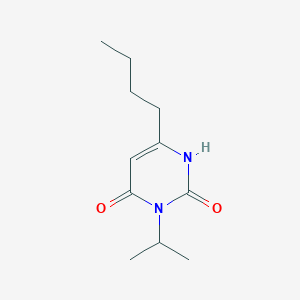
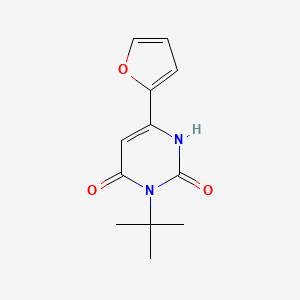
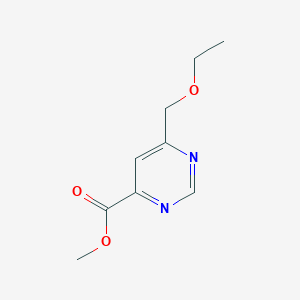
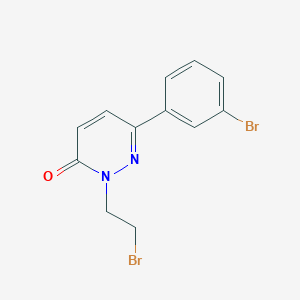
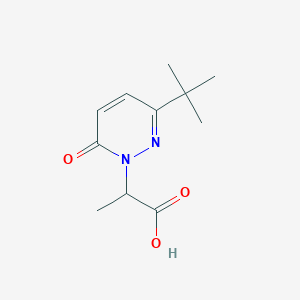
![methyl 2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484456.png)
